Izorlisib

PI3Kα mutant selectivity Kinase inhibition profiling Oncogenic mutation targeting

Select Izorlisib for PI3K pathway research—the only ATP-competitive class I PI3K inhibitor combining wild-type PI3Kα potency (IC50 14 nM) with 5–6-fold enhanced activity against the three most prevalent oncogenic PIK3CA mutants (E542K, E545K, H1047R; IC50 5.6–6.7 nM). Its δ-sparing profile (PI3Kδ IC50 500 nM) circumvents B-cell immunosuppression of pan-PI3K inhibitors, while retained PI3Kβ activity (IC50 120 nM) enables resistance mechanism studies unavailable with α-isoform-selective alternatives. Phase II-validated and orally bioavailable—order now for definitive PIK3CA-mutant oncology research.

Molecular Formula C15H19N7O3S
Molecular Weight 377.4 g/mol
CAS No. 1007207-67-1
Cat. No. B612118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIzorlisib
CAS1007207-67-1
SynonymsCH5132799;  CH-5132799;  CH 5132799;  PA-799;  PA799;  PA-799.
Molecular FormulaC15H19N7O3S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
InChIInChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)
InChIKeyJEGHXKRHKHPBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Izorlisib (CH5132799) Procurement Guide: A Selective Class I PI3K Inhibitor for PIK3CA-Mutant Cancer Research


Izorlisib (also known as CH5132799, MEN1611) is a potent, orally bioavailable, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks). It demonstrates selective inhibition of the PI3Kα catalytic isoform, with an IC50 of 14 nM, and exhibits heightened potency against common oncogenic mutations of the PIK3CA gene (E542K, E545K, H1047R) . This compound has advanced to Phase II clinical trials, primarily for PIK3CA-mutated advanced breast cancer [1], and is a key research tool for studying PI3K/AKT/mTOR pathway-driven malignancies.

Why Substituting Izorlisib (CH5132799) with Another Class I PI3K Inhibitor is Not Straightforward


The class I PI3K inhibitors are not functionally interchangeable due to significant differences in isoform selectivity profiles, potency against specific oncogenic mutations, and downstream pathway modulation [1]. For instance, while the pan-PI3K inhibitor Copanlisib exhibits sub-nanomolar potency across all class I isoforms, its broad activity is associated with a distinct toxicity profile . Conversely, the PI3Kα-specific inhibitor Alpelisib demonstrates high selectivity for the wild-type alpha isoform but may be less effective against certain mutant variants or in contexts where parallel signaling through other isoforms (e.g., PI3Kβ) drives resistance . Izorlisib's unique balance of potency against both wild-type and mutant PI3Kα, combined with its sparing of the PI3Kδ isoform, creates a differentiated pharmacological profile that cannot be reliably replicated by other in-class compounds [2].

Quantitative Evidence for Izorlisib's Differentiated Profile vs. Key Comparators


Izorlisib Demonstrates Enhanced Potency Against PI3Kα Oncogenic Mutants Compared to Wild-Type

In cell-free kinase assays, Izorlisib exhibits significantly greater potency against common oncogenic mutants of PI3Kα than against the wild-type enzyme . This contrasts with the typical profile of pan-PI3K inhibitors like Copanlisib, which show less discrimination [1].

PI3Kα mutant selectivity Kinase inhibition profiling Oncogenic mutation targeting

Izorlisib's Unique Class I PI3K Isoform Selectivity Profile Balances Potency and Sparing of PI3Kδ

Izorlisib inhibits the four class I PI3K isoforms with a distinct potency rank order. Its IC50 for PI3Kδ is 500 nM, which is 36-fold higher than its IC50 for PI3Kα . This 'δ-sparing' profile is in stark contrast to the pan-inhibitor Copanlisib, which potently inhibits all isoforms (PI3Kδ IC50 = 0.7 nM) , and the PI3Kα-selective inhibitor Alpelisib, which spares all other isoforms to a greater extent (PI3Kβ IC50 = 1200 nM) .

Isoform selectivity Kinase inhibitor profiling Safety and resistance avoidance

In Vivo Antitumor Efficacy of Izorlisib is Comparable or Superior to Alternative Class I PI3K Inhibitors in PIK3CA-Mutant Xenografts

Oral administration of Izorlisib at 12.5 mg/kg daily led to complete tumor regression in a trastuzumab-insensitive, PIK3CA-mutant breast cancer xenograft model (KPL-4) after 12 consecutive days of treatment [1]. A Phase I clinical trial also reported a confirmed partial response in a patient with PIK3CA-mutated ovarian cancer [2].

Xenograft model efficacy PIK3CA mutation Tumor regression

Izorlisib Demonstrates High and Consistent Oral Bioavailability Across Preclinical Species

In pharmacokinetic studies, Izorlisib exhibits excellent and consistent oral bioavailability. It achieved 101% oral bioavailability in mice, and values of 54.2% in rats, 70.4% in monkeys, and 90.0% in dogs . This contrasts with the PI3Kα-selective inhibitor Alpelisib, which demonstrates more variable and generally lower bioavailability in preclinical species (e.g., 27-100% in mice) .

Pharmacokinetics Oral bioavailability Preclinical ADME

Kinome-Wide Selectivity Profiling Demonstrates Izorlisib's High Specificity for Class I PI3Ks

When profiled against a broad panel of 26 additional protein kinases, including other lipid kinases, class II and III PI3Ks, and mTOR, Izorlisib showed no significant inhibitory activity (all IC50s > 10,000 nM) . This high degree of kinome selectivity distinguishes it from some pan-PI3K/mTOR inhibitors which can have broader off-target profiles .

Kinome selectivity Off-target profiling Drug specificity

Direct In Vitro Comparison Shows Izorlisib's Differentiated Cytotoxic Activity in Isoform-Driven Cell Models

A direct comparative study evaluated the cytotoxic activity of MEN1611 (Izorlisib), taselisib, and alpelisib in cell models driven by specific PI3K isoforms [1]. Consistent with its biochemical selectivity, MEN1611 demonstrated lower cytotoxic activity in a p110δ-driven cellular model when compared to taselisib (which has higher δ affinity), and higher cytotoxic activity in a p110β-driven cellular model when compared to alpelisib (a highly α-selective inhibitor) [1].

Cell viability Isoform selectivity Comparative cytotoxicity

Optimal Preclinical and Translational Research Applications for Izorlisib (CH5132799)


Investigating PIK3CA-Mutant Oncogene Addiction and Therapeutic Response

Izorlisib is ideally suited for in vitro and in vivo studies focused on cancers harboring PIK3CA mutations. Its enhanced potency against common mutants (E542K, E545K, H1047R) makes it a precise tool for dissecting mutant-specific signaling and validating PIK3CA as a therapeutic target. Researchers can use it to establish dose-response relationships in isogenic cell line pairs or in a panel of patient-derived xenograft (PDX) models to correlate genetic status with drug sensitivity.

Modeling Strategies to Overcome Acquired Resistance to PI3Kα-Selective Inhibitors

Given that chronic treatment with highly selective PI3Kα inhibitors (e.g., Alpelisib) can lead to resistance through upregulation of PI3Kβ signaling, Izorlisib's balanced profile—which retains potent activity against PI3Kβ (IC50 = 120 nM) —positions it as a valuable tool for studying resistance mechanisms. It can be used to evaluate whether a 'δ-sparing' but β-inclusive inhibition strategy prevents or delays the emergence of resistance in long-term cell culture assays or serial xenograft passage experiments.

Preclinical Evaluation of Combinatorial Strategies in HER2+ and EGFR-Mutant Cancers

Izorlisib has demonstrated synergistic antitumor activity when combined with the HER2 antibody trastuzumab in HER2+, trastuzumab-resistant breast cancer models [1], and with the EGFR inhibitor gefitinib in NSCLC models [2]. This compound is therefore a strong candidate for preclinical research exploring rational combination therapies designed to simultaneously block upstream receptor tyrosine kinases and the downstream PI3K/AKT/mTOR survival pathway to achieve more durable responses.

Functional Studies of PI3K Isoform Biology in the Immune System

With a 'δ-sparing' profile (PI3Kδ IC50 = 500 nM) , Izorlisib serves as a valuable control compound for research on PI3Kδ-dependent immune functions. By comparing its effects to those of a PI3Kδ-selective inhibitor (e.g., Idelalisib), researchers can delineate the specific roles of PI3Kδ in B-cell and T-cell biology, immune cell development, and inflammation, without the confounding variable of potent PI3Kδ inhibition that is present with pan-PI3K inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Izorlisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.